molecular formula C12H24N2O2 B1392902 Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate CAS No. 887587-20-4

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate

Cat. No.: B1392902
CAS No.: 887587-20-4
M. Wt: 228.33 g/mol
InChI Key: VUTULUPDGBEPBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with propylamine. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical compound derived from this intermediate .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate.

    Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A similar compound with a methylamino group instead of a propylamino group.

    Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: Another derivative with a piperazinyl group.

Uniqueness

This compound is unique due to its specific propylamino substitution, which can impart distinct pharmacological properties compared to its analogs. This uniqueness makes it valuable in the design and synthesis of new pharmaceutical agents .

Properties

IUPAC Name

tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTULUPDGBEPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679065
Record name tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-20-4
Record name tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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